molecular formula C11H11F3OS2 B14070942 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14070942
M. Wt: 280.3 g/mol
InChI Key: XQRMGTDEZUJZFS-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that features both methylthio and trifluoromethylthio functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often include the formation of electron donor–acceptor complexes and single electron transfer reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as thiolates or amines can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of methylthio and trifluoromethylthio groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H11F3OS2

Molecular Weight

280.3 g/mol

IUPAC Name

1-[3-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS2/c1-7(15)3-8-4-9(16-2)6-10(5-8)17-11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

XQRMGTDEZUJZFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)SC

Origin of Product

United States

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